Diphenoxyphosphoryl(phenyl)methanamine
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Overview
Description
Diphenoxyphosphoryl(phenyl)methanamine is an organophosphorus compound that features a phosphoryl group bonded to a phenyl group and a methanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diphenoxyphosphoryl(phenyl)methanamine typically involves the reaction of diphenylphosphoryl chloride with phenylmethanamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis. Common solvents used include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Diphenoxyphosphoryl(phenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of phosphoryl derivatives .
Scientific Research Applications
Chemistry
In chemistry, diphenoxyphosphoryl(phenyl)methanamine is used as a ligand in coordination chemistry and as a reagent in organic synthesis. Its unique structure allows it to participate in a variety of chemical transformations .
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with biological molecules makes it a candidate for drug development and biochemical studies .
Medicine
This compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its interactions with biological targets suggest it could be developed into drugs for various diseases .
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials and as a catalyst in chemical processes. Its stability and reactivity make it valuable for industrial applications .
Mechanism of Action
The mechanism of action of diphenoxyphosphoryl(phenyl)methanamine involves its interaction with specific molecular targets. The phosphoryl group can form strong bonds with metal ions, making it effective as a ligand in coordination complexes. Additionally, its ability to undergo nucleophilic substitution allows it to modify biological molecules, potentially inhibiting enzyme activity or altering cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphoryl azide: Similar in structure but contains an azide group instead of a methanamine moiety.
Phenylamine: Contains an amine group attached to a phenyl ring but lacks the phosphoryl group.
Methenamine: A heterocyclic compound used as an antibacterial agent, structurally different but shares the amine functionality.
Uniqueness
Diphenoxyphosphoryl(phenyl)methanamine is unique due to the presence of both a phosphoryl group and a phenylmethanamine moiety. This combination imparts distinct chemical properties, making it versatile for various applications in research and industry .
Properties
CAS No. |
84044-04-2 |
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Molecular Formula |
C19H18NO3P |
Molecular Weight |
339.3 g/mol |
IUPAC Name |
diphenoxyphosphoryl(phenyl)methanamine |
InChI |
InChI=1S/C19H18NO3P/c20-19(16-10-4-1-5-11-16)24(21,22-17-12-6-2-7-13-17)23-18-14-8-3-9-15-18/h1-15,19H,20H2 |
InChI Key |
ADKWGDVIVQQVIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(N)P(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
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